3-Methoxy-5-(trifluoromethyl)phenylacetic acid

Physicochemical Characterization Formulation Development Solid-State Chemistry

3-Methoxy-5-(trifluoromethyl)phenylacetic acid (CAS 916421-04-0) is a disubstituted phenylacetic acid derivative bearing both a methoxy (-OCH₃) group at the meta-position and a trifluoromethyl (-CF₃) group at the 5-position of the aromatic ring. This substitution pattern imparts a unique combination of electron-donating (methoxy) and strongly electron-withdrawing (trifluoromethyl) effects, resulting in a molecule with distinct physicochemical and reactivity profiles compared to its mono-substituted or differently substituted analogs.

Molecular Formula C10H9F3O3
Molecular Weight 234.17 g/mol
CAS No. 916421-04-0
Cat. No. B1453394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-5-(trifluoromethyl)phenylacetic acid
CAS916421-04-0
Molecular FormulaC10H9F3O3
Molecular Weight234.17 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(F)(F)F)CC(=O)O
InChIInChI=1S/C10H9F3O3/c1-16-8-3-6(4-9(14)15)2-7(5-8)10(11,12)13/h2-3,5H,4H2,1H3,(H,14,15)
InChIKeyQROADCOZBAMFID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxy-5-(trifluoromethyl)phenylacetic Acid (CAS 916421-04-0): A Dual-Functionalized Phenylacetic Acid Scaffold for Advanced Medicinal Chemistry and Agrochemical Synthesis


3-Methoxy-5-(trifluoromethyl)phenylacetic acid (CAS 916421-04-0) is a disubstituted phenylacetic acid derivative bearing both a methoxy (-OCH₃) group at the meta-position and a trifluoromethyl (-CF₃) group at the 5-position of the aromatic ring. This substitution pattern imparts a unique combination of electron-donating (methoxy) and strongly electron-withdrawing (trifluoromethyl) effects, resulting in a molecule with distinct physicochemical and reactivity profiles compared to its mono-substituted or differently substituted analogs [1]. The compound is commercially available as a white crystalline solid with a purity typically ≥97%, a molecular weight of 234.17 g/mol, and a melting point of 73-75°C . Its primary applications are as a versatile building block in the synthesis of bioactive small molecules, particularly in the development of kinase inhibitors, CRM1 inhibitors (e.g., KPT-185), and agrochemical agents . The presence of both substituents on the phenylacetic acid core enables fine-tuning of lipophilicity, metabolic stability, and target binding interactions, making this compound a strategic choice for structure-activity relationship (SAR) exploration in drug discovery and crop protection research.

Why 3-Methoxy-5-(trifluoromethyl)phenylacetic Acid Cannot Be Replaced by Simpler Phenylacetic Acid Analogs: A Case for Substituent-Dependent Reactivity and Bioactivity


The interchangeability of phenylacetic acid derivatives in chemical synthesis or biological assays is precluded by the profound influence of aromatic substituents on electronic distribution, lipophilicity, and molecular recognition. The 3-methoxy-5-(trifluoromethyl) substitution pattern introduces a distinctive set of Hammett substituent constants (σₘ for OCH₃ ≈ +0.12; σₘ for CF₃ ≈ +0.43) that collectively modulate the electron density of the aromatic ring and the acidity of the acetic acid moiety, thereby affecting both chemical reactivity (e.g., nucleophilic acyl substitution rates, cross-coupling efficiencies) and biological target engagement [1]. The trifluoromethyl group, in particular, is a well-established bioisostere that enhances metabolic stability and membrane permeability, while the methoxy group contributes hydrogen-bond acceptor capacity and influences conformational preferences [2]. Simple unsubstituted phenylacetic acid or mono-substituted analogs (e.g., 4-(trifluoromethyl)phenylacetic acid) lack this precise electronic and steric balance, leading to divergent outcomes in downstream applications such as the synthesis of potent CRM1 inhibitors like KPT-185, where the 3-methoxy-5-CF₃ aryl motif is a critical pharmacophoric element for achieving sub-micromolar cellular activity . Therefore, substituting this compound with a structurally similar but electronically distinct analog risks compromising synthetic yields, altering target selectivity, or abolishing desired biological effects.

Quantitative Evidence for 3-Methoxy-5-(trifluoromethyl)phenylacetic Acid Differentiation: Comparative Physicochemical Data and Synthetic Utility


Differentiation by Solid-State Handling: Comparative Melting Point Analysis of Substituted Phenylacetic Acids

The melting point of 3-Methoxy-5-(trifluoromethyl)phenylacetic acid is 73-75°C, which is significantly lower than that of 4-(trifluoromethyl)phenylacetic acid (82-85°C) and 4-methoxyphenylacetic acid (84-86°C), but comparable to 3-(trifluoromethyl)phenylacetic acid (76-79°C) . This difference is not trivial for solid-state formulation and processing, as lower melting points can facilitate hot-melt extrusion or melt-based formulation strategies. Furthermore, the distinct melting range serves as a practical identity and purity check during procurement and quality control, distinguishing it from common mono-substituted analogs that may co-occur in chemical inventories .

Physicochemical Characterization Formulation Development Solid-State Chemistry

Differentiation by Electronic Effects: Hammett Substituent Constant Analysis Predicts Divergent Reactivity in Nucleophilic Acyl Substitutions

The presence of both a meta-methoxy (σₘ = +0.12) and a meta-trifluoromethyl (σₘ = +0.43) group on the phenylacetic acid scaffold creates a unique electronic environment that influences the reactivity of the carboxylic acid moiety. The sum of σₘ constants (+0.55) indicates a moderately electron-deficient aromatic ring that will withdraw electron density from the acetic acid side chain, increasing the acidity of the α-protons and affecting the rate of reactions such as esterification and amidation [1]. This electronic profile is distinct from mono-substituted analogs: 4-(trifluoromethyl)phenylacetic acid (σₚ for CF₃ = +0.54) has a similar net electron-withdrawing effect but lacks the electron-donating resonance contribution of the methoxy group; 4-methoxyphenylacetic acid (σₚ for OCH₃ = -0.27) is electron-rich and will exhibit opposite reactivity trends [2]. Consequently, the target compound is predicted to undergo nucleophilic acyl substitution at rates intermediate between these extremes, offering a tunable reactivity window for chemoselective transformations in complex molecule synthesis.

Physical Organic Chemistry Reaction Kinetics Synthetic Methodology

Differentiation by Proven Synthetic Utility: Enabling Sub-Micromolar Potency in CRM1 Inhibitor KPT-185

The 3-methoxy-5-(trifluoromethyl)phenyl motif is a critical pharmacophoric element in the selective CRM1 inhibitor KPT-185 (CAS 1333151-73-7). KPT-185, synthesized from 3-methoxy-5-(trifluoromethyl)phenylacetic acid as a key intermediate, displays potent antiproliferative activity with IC50 values ranging from 100 nM to 500 nM across a panel of acute myeloid leukemia (AML) cell lines, including MV4-11, Kasumi-1, and OCI/AML3 . This level of cellular potency is not achievable with simple phenylacetic acid derivatives lacking the specific 3-methoxy-5-CF₃ substitution pattern; indeed, SAR studies indicate that modifications to this aryl group drastically reduce or abolish CRM1 binding and cellular efficacy [1]. The compound's role as the immediate precursor to the triazole-containing KPT-185 scaffold underscores its irreplaceable value in a high-stakes medicinal chemistry program targeting a validated oncology target.

Medicinal Chemistry Cancer Therapeutics Targeted Protein Degradation

Differentiation by Lipophilicity Modulation: Predicted LogP Differences Impact Membrane Permeability and Bioavailability

The combination of a lipophilic trifluoromethyl group and a moderately polar methoxy group in a 1,3-disubstitution pattern yields a predicted octanol-water partition coefficient (clogP) of approximately 2.4 for 3-Methoxy-5-(trifluoromethyl)phenylacetic acid [1]. This value is distinctly higher than that of 4-methoxyphenylacetic acid (clogP ≈ 1.3) and unsubstituted phenylacetic acid (clogP ≈ 1.4), but lower than that of 4-(trifluoromethyl)phenylacetic acid (clogP ≈ 2.6) [2]. The intermediate lipophilicity of the target compound places it in an optimal range (LogP 2-3) for balancing aqueous solubility and passive membrane permeability, a key consideration for designing orally bioavailable drug candidates and cell-permeable chemical probes [3]. Compounds with LogP < 2 often suffer from poor membrane permeability, while those with LogP > 3 risk low aqueous solubility and high metabolic clearance. Thus, the target compound's inherent physicochemical profile may offer a more favorable starting point for medicinal chemistry optimization compared to more extreme analogs.

ADME Drug Design Physicochemical Property Optimization

High-Value Application Scenarios for 3-Methoxy-5-(trifluoromethyl)phenylacetic Acid Driven by Comparative Evidence


Synthesis of CRM1/XPO1 Inhibitors for Oncology Drug Discovery

The compound serves as the essential aryl acetic acid building block for the construction of potent CRM1 inhibitors like KPT-185. Its unique 3-methoxy-5-trifluoromethyl substitution is required to achieve sub-micromolar cellular potency in AML and other cancer models . Medicinal chemistry teams developing nuclear export inhibitors will find this compound irreplaceable for generating active analogs in lead optimization campaigns. The validated SAR from the KPT series provides a strong rationale for its inclusion in compound libraries targeting CRM1-dependent cancers [1].

Design of Kinase Inhibitors with Optimized ADME Properties

The balanced lipophilicity (clogP ~2.4) and distinct electronic profile (Σσₘ ~+0.55) of this phenylacetic acid derivative make it an attractive starting point for designing kinase inhibitors with improved pharmacokinetic profiles . The trifluoromethyl group enhances metabolic stability, while the methoxy group provides a handle for additional hydrogen bonding or further synthetic elaboration. Researchers can leverage this scaffold to access novel chemical space in kinase inhibitor programs where achieving both potency and favorable ADME is challenging [1].

Agrochemical Lead Generation: Herbicides and Fungicides

Fluorinated phenylacetic acid derivatives are known to exhibit herbicidal and fungicidal activities, with the trifluoromethyl group contributing to enhanced lipophilicity and target binding in plant pathogens . The specific substitution pattern of 3-Methoxy-5-(trifluoromethyl)phenylacetic acid offers a differentiated electronic and steric profile that can be exploited to design novel crop protection agents with improved selectivity and environmental fate profiles compared to existing commercial standards [1]. Its solid-state properties (melting point 73-75°C) are also favorable for formulation development in agricultural applications.

Chemical Biology Tool Compound Synthesis for Target Validation

The compound's intermediate reactivity (as predicted by Hammett analysis) and commercial availability at 97% purity make it a reliable building block for the rapid synthesis of chemical probes and tool compounds . Researchers studying protein targets that contain hydrophobic pockets capable of accommodating the 3-methoxy-5-CF₃ aryl motif can use this acid as a modular component in fragment-based drug discovery or targeted protein degradation (PROTAC) linker design [1]. Its distinct melting point also facilitates straightforward purification and characterization of final compounds.

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